molecular formula C9H13NO3 B069651 Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate CAS No. 184368-83-0

Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate

Cat. No. B069651
M. Wt: 183.2 g/mol
InChI Key: XBOIBUYXYYHINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate, also known as ethyl 3-oxo-2,3-dihydropyridine-4-carboxylate or ethyl 4-oxo-2,3,4,5-tetrahydro-1H-pyridine-3-carboxylate, is a heterocyclic organic compound with the molecular formula C9H11NO3. It belongs to the class of dihydropyridines and is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of blood pressure and heart rate.

Biochemical And Physiological Effects

Ethyl 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate has been shown to have various biochemical and physiological effects in the body. It has been shown to lower blood pressure and heart rate in animal studies, which suggests its potential use as an antihypertensive agent. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases such as cancer and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Ethyl 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate has several advantages and limitations for lab experiments. Its advantages include its easy synthesis, high yield, and low cost. Its limitations include its low solubility in water, which may limit its use in aqueous systems, and its potential toxicity, which may require special precautions when handling and using.

Future Directions

There are several future directions for the research and development of Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate. These include:
1. Further investigation of its potential as an antihypertensive agent and its mechanism of action.
2. Development of new synthetic methods for its preparation and modification.
3. Exploration of its potential as a building block for the synthesis of new functional materials.
4. Investigation of its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease.
5. Study of its toxicity and safety profile in animal models and humans.
In conclusion, Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate is a versatile compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique properties and potential applications make it a promising compound for further research and development.

Synthesis Methods

Ethyl 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate can be synthesized by various methods, including the Hantzsch reaction, the Biginelli reaction, and the Povarov reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine in the presence of a catalyst such as ammonium acetate or zinc chloride. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The Povarov reaction involves the cycloaddition of an imine, an alkene, and an electron-deficient arene in the presence of a Lewis acid such as boron trifluoride or aluminum chloride.

Scientific Research Applications

Ethyl 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate has been extensively used in scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, hypertension, and Alzheimer's disease. In organic synthesis, it has been used as a building block for the synthesis of various complex molecules such as alkaloids, steroids, and heterocycles. In material science, it has been investigated as a potential precursor for the synthesis of various functional materials such as polymers, nanoparticles, and metal-organic frameworks.

properties

CAS RN

184368-83-0

Product Name

Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate

InChI

InChI=1S/C9H13NO3/c1-3-13-9(12)10-5-4-8(11)6-7(10)2/h4-5,7H,3,6H2,1-2H3

InChI Key

XBOIBUYXYYHINM-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C=CC(=O)CC1C

Canonical SMILES

CCOC(=O)N1C=CC(=O)CC1C

synonyms

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester

Origin of Product

United States

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